Product packaging for Diphemanil methyl sulfate(Cat. No.:CAS No. 62-97-5)

Diphemanil methyl sulfate

Cat. No.: B195865
CAS No.: 62-97-5
M. Wt: 389.5 g/mol
InChI Key: BREMLQBSKCSNNH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Research and Development of Anticholinergic Agents

The exploration of anticholinergic agents dates back centuries, with the use of extracts from plants like Atropa belladonna (deadly nightshade) and Datura stramonium for their medicinal and poisonous properties. numberanalytics.comnih.gov The modern scientific era of anticholinergic research began in the early 20th century with the isolation and synthesis of active compounds such as atropine (B194438) and scopolamine. numberanalytics.com These discoveries paved the way for the development of synthetic anticholinergic drugs.

In the mid-20th century, research efforts intensified to create more selective agents with fewer side effects. This period saw the introduction of numerous synthetic anticholinergic compounds, including quaternary ammonium (B1175870) derivatives like diphemanil (B1209432) methylsulfate (B1228091). ncats.io The development of these agents was driven by the need to target specific muscarinic receptors and reduce the systemic effects associated with earlier anticholinergics. numberanalytics.comnih.gov Diphemanil methylsulfate, also known by the trade name Prantal, was first approved in 1951. ncats.io Its development was part of a broader trend to find effective treatments for conditions such as peptic ulcers and hyperhidrosis by controlling glandular secretions and smooth muscle activity. patsnap.comunict.it

Overview of Research Significance of Diphemanil Methylsulfate in Pharmacology and Biomedicine

Diphemanil methylsulfate holds a significant place in pharmacological and biomedical research due to its specific mechanism of action as a muscarinic receptor antagonist. drugbank.commedchemexpress.com As a quaternary ammonium compound, it possesses distinct pharmacokinetic properties, such as poor absorption from the gastrointestinal tract, which localizes its effects and differentiates it from tertiary amine anticholinergics. unict.itdrugbank.com

Research has primarily focused on its ability to inhibit the parasympathetic nervous system by blocking the action of acetylcholine (B1216132) at muscarinic receptors. patsnap.comebi.ac.uk This action leads to a reduction in gastric acid secretion, saliva, and sweat, making it a valuable tool for studying these physiological processes. unict.itdrugbank.commedchemexpress.com

In biomedical research, diphemanil methylsulfate has been investigated for its therapeutic applications in various conditions. It has been studied for its utility in treating peptic ulcers, gastritis, pylorospasm, and hyperhidrosis (excessive sweating). patsnap.comunict.itdrugbank.com Furthermore, some studies have explored its potential in other areas, such as its effects on histamine-induced bronchoconstriction and even its potential as a candidate therapeutic in cancer research through connectivity mapping. medchemexpress.complos.orgplos.org The compound's interaction with muscarinic receptors, particularly the M3 subtype, has been a key area of investigation, providing insights into the role of these receptors in various bodily functions. unict.itdrugbank.commedchemexpress.comselleckchem.com

Detailed Research Findings

Diphemanil methylsulfate is a quaternary ammonium anticholinergic that acts as a muscarinic antagonist. ebi.ac.uk Its primary mechanism of action involves binding to muscarinic acetylcholine receptors, thereby inhibiting the effects of acetylcholine. drugbank.commedchemexpress.com This blockade of the parasympathetic nervous system leads to a decrease in secretions from stomach acids, saliva, and sweat glands. unict.itdrugbank.com

Pharmacodynamics: Research indicates that diphemanil methylsulfate primarily targets the muscarinic M3 receptor. unict.itdrugbank.commedchemexpress.comselleckchem.com M3 receptors are located in various tissues, including the smooth muscles of blood vessels, lungs, and the gastrointestinal tract, as well as in numerous glands. unict.itdrugbank.commedchemexpress.com By antagonizing these receptors, diphemanil methylsulfate can induce vasodilation, bronchodilation, and reduced intestinal motility, and inhibit glandular secretions. unict.itdrugbank.commedchemexpress.com In addition to its antimuscarinic effects, some research suggests it may also have direct smooth muscle spasmolytic activity. selleckchem.com

Pharmacokinetics: Pharmacokinetic studies have shown that diphemanil methylsulfate is poorly absorbed from the gastrointestinal tract, with an absolute bioavailability of 15% to 25%. unict.itdrugbank.com Peak plasma concentrations are typically reached between 2 to 4 hours after oral administration. selleckchem.com The mean half-life of the drug is approximately 8.35 hours. selleckchem.com Studies in infants have reported similar pharmacokinetic profiles to adults, though with a tendency for a longer half-life in very young infants. nih.gov

Physicochemical Properties of Diphemanil Methylsulfate

Property Value Source
Molecular Formula C21H27NO4S medchemexpress.com
Molecular Weight 389.51 g/mol medchemexpress.com
CAS Number 62-97-5 medchemexpress.com
Appearance White to off-white solid medchemexpress.com

| Melting Point | 194°C | tcichemicals.com |

Table of Mentioned Compounds

Compound Name
Acetylcholine
Amitriptyline
Atropine
Diphemanil methylsulfate
Glycopyrrolate (B1671915)
Hyoscyamine
Ipratropium (B1672105)
Olanzapine
Oxitropium
Paroxetine
Pirenzepine
Risperidone
Scopolamine
Tiotropium

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N.CH3O4S<br>C21H27NO4S B195865 Diphemanil methyl sulfate CAS No. 62-97-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzhydrylidene-1,1-dimethylpiperidin-1-ium;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N.CH4O4S/c1-21(2)15-13-19(14-16-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18;1-5-6(2,3)4/h3-12H,13-16H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BREMLQBSKCSNNH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022948
Record name Diphemanil methylsulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62-97-5
Record name Diphemanil methyl sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diphemanil methylsulfate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphemanil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41725
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diphemanil methylsulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphemanil metilsulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.503
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPHEMANIL METHYLSULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2ZG23MGYI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Receptor Level Investigations of Diphemanil Methylsulfate Pharmacology

Mechanism of Action as a Muscarinic Acetylcholine (B1216132) Receptor Antagonist

Diphemanil (B1209432) methylsulfate (B1228091) functions by competitively blocking the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system. patsnap.com This antagonism occurs at muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors involved in a wide range of physiological processes. medchemexpress.com By inhibiting acetylcholine's ability to bind to these receptors, diphemanil methylsulfate effectively reduces the excitatory signals transmitted through these pathways. patsnap.com

Specificity and Binding Affinity for Muscarinic M3 Receptors

Research indicates that diphemanil methylsulfate primarily exerts its effects through its interaction with muscarinic M3 receptors. medchemexpress.comselleckchem.comdrugbank.comprobes-drugs.org These receptors are predominantly located on smooth muscle cells and in various glands throughout the body. medchemexpress.comdrugbank.com The binding of diphemanil methylsulfate to M3 receptors is competitive, meaning it vies with acetylcholine for the same binding site on the receptor. smolecule.com This primary targeting of the M3 receptor subtype is central to its observed pharmacological profile. medchemexpress.comdrugbank.com

Broader Interactions with Muscarinic M1 Receptors

While the principal target of diphemanil methylsulfate is the M3 receptor, it has also been identified as a modulator of muscarinic M1 receptors. drugbank.comidrblab.net The M1 receptors are found in different locations, including certain neural tissues. The interaction with M1 receptors contributes to the broader anticholinergic effects of the compound. drugbank.com

Inhibition of Acetylcholine Binding and Subsequent Signal Transduction

By acting as an antagonist at muscarinic receptors, diphemanil methylsulfate effectively blocks the binding of acetylcholine. patsnap.compatsnap.com This inhibition prevents the conformational changes in the receptor that are necessary to initiate intracellular signaling cascades. patsnap.com Consequently, the physiological responses normally triggered by acetylcholine, such as smooth muscle contraction and glandular secretion, are diminished. patsnap.compatsnap.com

Downstream Cellular and Physiological Effects of Muscarinic Receptor Blockade

The antagonism of muscarinic receptors by diphemanil methylsulfate leads to a range of cellular and physiological changes, which have been investigated in various research models. These effects are a direct consequence of the interruption of acetylcholine-mediated signaling.

Modulation of Glandular Secretions (e.g., Gastric Acid, Saliva, Sweat) in Research Models

A significant effect of diphemanil methylsulfate's M3 receptor blockade is the reduction of glandular secretions. medchemexpress.comdrugbank.compatsnap.com In research settings, this has been observed as a decrease in the secretion of gastric acid, saliva, and sweat. medchemexpress.commedchemexpress.comdrugbank.com For instance, studies in mice have demonstrated its ability to reduce salivation induced by the muscarinic agonist pilocarpine. caymanchem.com This antisecretory action is a hallmark of its anticholinergic properties. drugbank.compatsnap.com

Impact on Smooth Muscle Tone in Various Organ Systems (e.g., Gastrointestinal Tract, Lungs, Blood Vessels)

Diphemanil methylsulfate also demonstrates a significant impact on smooth muscle tone across different organ systems, a direct result of its action on M3 receptors located in these tissues. medchemexpress.compatsnap.comdrugbank.com In the gastrointestinal tract, this antagonism leads to a reduction in intestinal motility and the dilation of sphincters. medchemexpress.comdrugbank.com In the respiratory system, it has been shown to possess direct smooth muscle spasmolytic activity. selleckchem.com For example, in isolated guinea pig trachea strips, diphemanil induced relaxation of precontracted muscle. caymanchem.com Furthermore, it has been observed to reverse increases in lung resistance and decreases in dynamic lung compliance in cats. caymanchem.com The M3 receptors in the smooth muscles of blood vessels are involved in vasodilation, and their blockade by diphemanil methylsulfate can influence vascular tone. medchemexpress.comdrugbank.com

Compound Information

Compound Name
Diphemanil methylsulfate
Acetylcholine
Pilocarpine
Methacholine
Carbachol

Research Findings on Diphemanil Methylsulfate

Receptor/Tissue Organism/Model Effect Reference
Muscarinic M3 Receptor-Primary binding target medchemexpress.comselleckchem.comdrugbank.comprobes-drugs.org
Muscarinic M1 Receptor-Modulator drugbank.comidrblab.net
Salivary GlandsMiceReduction of pilocarpine-induced salivation caymanchem.com
TracheaGuinea Pig (isolated strips)Relaxation of methacholine-precontracted smooth muscle caymanchem.com
LungsCat (vagotomized)Reversal of carbachol-induced increases in lung resistance caymanchem.com
LungsCat (vagotomized)Reversal of carbachol-induced decreases in dynamic lung compliance caymanchem.com
Glandular SecretionsResearch ModelsDecreased secretion of gastric acid, saliva, and sweat medchemexpress.commedchemexpress.comdrugbank.com
Gastrointestinal Tract-Reduced intestinal motility and sphincter dilation medchemexpress.comdrugbank.com
Blood Vessels-Influences vascular tone via M3 receptor blockade medchemexpress.comdrugbank.com

Pharmacokinetic and Pharmacodynamic Research of Diphemanil Methylsulfate

Pharmacokinetic Characterization in Research Populations

Pharmacokinetics describes the journey of a drug through the body. For Diphemanil (B1209432) methylsulfate (B1228091), this process involves its absorption after administration, distribution to various tissues, metabolic transformation, and eventual excretion. patsnap.com

Following oral administration, Diphemanil methylsulfate is absorbed from the gastrointestinal tract. patsnap.com Research in healthy male volunteers has shown that this absorption is a slow process. nih.govresearchgate.net The time to reach maximum plasma concentration (Tmax) in this adult cohort was observed to be between 2 and 4 hours. nih.govresearchgate.net A similar pattern was noted in a study involving five infants (aged 35 to 109 days), where the average peak plasma concentration occurred at 3.9 hours. nih.gov

Studies suggest that the oral bioavailability of Diphemanil methylsulfate is low. nih.gov Absolute bioavailability, which is the fraction of an administered drug that reaches the systemic circulation, is estimated to be between 15% and 25% for this compound when taken orally. drugbank.com The low amount of the drug recovered in urine (0.6% to 7.4% of the administered dose in healthy adults) further supports the finding of low bioavailability, assuming the drug is not extensively metabolized. nih.govresearchgate.net

Table 1: Oral Absorption Characteristics of Diphemanil Methylsulfate

Research Cohort Time to Peak Plasma Concentration (Tmax) Notes
Healthy Adult Males 2 to 4 hours Slow absorption profile noted. nih.govresearchgate.net
Infants (35-109 days) 3.9 ± 2.3 hours Range observed was 2.9 to 8 hours. nih.gov

Once absorbed, Diphemanil methylsulfate is distributed throughout the body. patsnap.com As a quaternary ammonium (B1175870) compound, it is a polar molecule. sweathelp.org Its mechanism of action necessitates that it reaches various tissues where muscarinic receptors are present. patsnap.com Research has indicated that the drug exhibits excellent tissue penetration. scispace.com However, its ability to penetrate certain tissues, such as the skin, can be limited without the use of enhancing agents like propylene (B89431) glycol and ethyl alcohol. sweathelp.org

Diphemanil methylsulfate undergoes hepatic metabolism. patsnap.com The liver is a primary site for the metabolism of foreign compounds (xenobiotics), converting them into more water-soluble substances that can be easily excreted. researchgate.net This process often involves two phases of reactions. longdom.org However, research findings based on low urinary recovery of the parent drug have led to the assumption that Diphemanil methylsulfate is poorly metabolized. nih.govresearchgate.net Specific metabolic pathways and the particular enzymes involved in its transformation have not been detailed in the provided research.

The primary route of excretion for Diphemanil methylsulfate is via the kidneys. patsnap.com The kidneys eliminate water-soluble substances from the body through processes including glomerular filtration and tubular secretion. msdmanuals.commhmedical.com In studies with healthy adult males, only a small fraction of the administered oral dose, ranging from 0.6% to 7.4%, was recovered unchanged in the urine over 48 hours. nih.gov

Conversely, research in infants has demonstrated a high renal clearance, measured at 0.3 L/h/kg. researchgate.netnih.gov This high clearance value suggests that the drug's excretion is not limited to passive glomerular filtration alone but also involves active tubular secretion. nih.gov Active tubular secretion is an energy-dependent process that transports drugs from the blood into the renal tubules for elimination. msdmanuals.com

The elimination half-life (t½) of a drug is the time it takes for its plasma concentration to reduce by half. In a study of six healthy male volunteers, the mean half-life of Diphemanil methylsulfate was 8.35 hours. nih.govresearchgate.net

Research in infants has revealed age-dependent variations in the drug's half-life. In a group of five infants aged 35 to 109 days, the half-life was 8.6 ± 2.4 hours, a value comparable to that in adults. nih.gov This study also observed that the half-life tended to decrease as the infants got older. nih.gov In contrast, a much longer half-life of 17.2 hours was recorded in a single, younger full-term infant aged 10 days. researchgate.netnih.gov

Table 2: Elimination Half-Life of Diphemanil Methylsulfate

Research Cohort Mean Half-Life (t½) Notes
Healthy Adult Males 8.35 hours nih.govresearchgate.net
Infants (35-109 days) 8.6 ± 2.4 hours Similar to adults; tended to decrease with age. nih.gov

Pharmacodynamic Evaluation in Preclinical and Clinical Research Models

Pharmacodynamics examines the biochemical and physiological effects of a drug on the body. Diphemanil methylsulfate is a synthetic anticholinergic agent that functions as a muscarinic receptor antagonist. patsnap.compatsnap.com Its primary mechanism of action is to block the binding of the neurotransmitter acetylcholine (B1216132) to these receptors. patsnap.com

Specifically, research indicates that Diphemanil methylsulfate primarily targets the muscarinic M3 receptor. drugbank.com M3 receptors are located on various cells, including the smooth muscle of the gastrointestinal tract and lungs, as well as in secretory glands. patsnap.comdrugbank.com By blocking these receptors, the drug inhibits the effects of acetylcholine, leading to a reduction in parasympathetic activity. patsnap.com This antagonism results in decreased secretions, such as saliva and gastric acid, and the relaxation of smooth muscle. patsnap.comdrugbank.compatsnap.com

Clinical research has explored its utility in conditions related to these effects, such as its use for vagal hypertonia-related symptoms in infants and its topical application for Frey's syndrome. sweathelp.orgnih.gov One study in asymptomatic asthmatics found that an inhaled form of Diphemanil methylsulfate was not effective in protecting against bronchospasm induced by histamine. ncats.io

Dose-Response Relationships of Anticholinergic Effects in Secretory and Motility Functions

Diphemanil methylsulfate, a quaternary ammonium compound, exerts significant anticholinergic effects by competitively inhibiting acetylcholine at muscarinic receptors. This action leads to a reduction in both secretory and motility functions in various organ systems, particularly the gastrointestinal tract. The magnitude of these effects is directly related to the administered dose.

The primary secretory functions affected by Diphemanil methylsulfate include the production of gastric acid, saliva, and sweat. drugbank.commedchemexpress.compatsnap.compatsnap.com By blocking muscarinic M3 receptors on parietal cells in the stomach, it curtails gastric acid secretion, an essential mechanism in the management of peptic ulcers and gastric hyperacidity. drugbank.compatsnap.com Similarly, its action on salivary and sweat glands leads to decreased secretions. While the dose-dependent nature of these inhibitory effects is established, specific dose-response curves detailing the percentage of inhibition at various concentrations are not extensively available in contemporary literature.

In terms of motility, Diphemanil methylsulfate reduces the tone and propulsive movements of the gastrointestinal tract. drugbank.compatsnap.com This is achieved through the blockade of M3 receptors on smooth muscle cells, leading to muscle relaxation and an antispasmodic effect. medchemexpress.compatsnap.com Research in animal models, such as sheep, has demonstrated that Diphemanil methylsulfate inhibits the spike potential activity in the small intestine, which is a measure of intestinal contractility. In these studies, its inhibitory effect was compared to other anticholinergic agents like atropine (B194438), indicating a potent effect on intestinal motility. However, precise data that would allow for the construction of a detailed dose-response table for its effects on human gastrointestinal motility is not readily found in the surveyed scientific literature.

Table 1: Summary of Dose-Dependent Anticholinergic Effects of Diphemanil Methylsulfate

FunctionTarget Tissue/GlandEffectDose-Response Relationship
Secretory Gastric GlandsDecrease in acid secretionEffect increases with dose.
Salivary GlandsDecrease in salivation (dry mouth)Effect increases with dose.
Sweat GlandsDecrease in perspirationEffect increases with dose.
Motility Gastrointestinal Smooth MuscleReduction in tone and motilityEffect increases with dose.

This table is based on qualitative descriptions of the effects of Diphemanil methylsulfate. Quantitative dose-response data is not widely available in the reviewed sources.

Receptor Occupancy Studies and Functional Antagonism in in vitro and in vivo Systems

The therapeutic and pharmacological effects of Diphemanil methylsulfate are rooted in its interaction with muscarinic acetylcholine receptors (mAChRs). As an antagonist, it binds to these receptors without activating them, thereby preventing acetylcholine from eliciting its normal physiological response.

Functional Antagonism in vitro:

The functional antagonism of Diphemanil methylsulfate has been characterized using in vitro preparations, most classically the guinea pig ileum. This experimental model is rich in muscarinic receptors and contracts in response to cholinergic agonists like acetylcholine or carbachol. The potency of a competitive antagonist in this system is often quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency.

While the principles of Schild analysis to determine the pA2 value for anticholinergic agents are well-established, specific pA2 values for Diphemanil methylsulfate are not consistently reported in recent literature. It is known to be a competitive antagonist, which implies that its blockade can be overcome by increasing the concentration of the agonist. Its primary target is the M3 muscarinic receptor subtype. medchemexpress.comselleckchem.com

Functional Antagonism in vivo:

In living organisms, the functional antagonism of Diphemanil methylsulfate manifests as a reduction in parasympathetically mediated functions. Studies in sheep have shown that intravenous administration of Diphemanil methylsulfate leads to a significant inhibition of the electrical and motor activity of the small intestine, confirming its anticholinergic action in an in vivo setting. These effects are consistent with the blockade of muscarinic receptors that control gastrointestinal function.

Receptor Occupancy Studies:

Receptor occupancy studies aim to quantify the percentage of a specific receptor population that is bound by a drug at a given dose or plasma concentration. This is a critical parameter in understanding the relationship between drug concentration and its pharmacological effect. For a drug to exert its effect, it must occupy a certain threshold of its target receptors. The dose or concentration required to occupy 50% of the receptors is termed the ED50 or EC50 for receptor occupancy.

Table 2: Receptor Interaction Profile of Diphemanil Methylsulfate

ParameterDescriptionFinding for Diphemanil Methylsulfate
Receptor Target Primary site of actionMuscarinic acetylcholine receptors (mAChRs). medchemexpress.comselleckchem.com
Receptor Subtype Specificity Preferential binding to a specific mAChR subtypePrimarily binds to the M3 receptor subtype. drugbank.commedchemexpress.comselleckchem.com
Mechanism of Action How it interacts with the receptorCompetitive antagonist. patsnap.com
In Vitro Potency (pA2) Measure of antagonist potency in isolated tissuesData not specifically found in reviewed sources.
Receptor Occupancy (ED50) Dose for 50% receptor occupancy in vivoData not specifically found in reviewed sources.

Preclinical and Clinical Research Investigations of Therapeutic Efficacy

Research on Gastrointestinal Conditions

Diphemanil (B1209432) methylsulfate's anticholinergic properties, which allow it to block the action of acetylcholine (B1216132), have led to its investigation for treating conditions characterized by excessive gastric acid secretion and smooth muscle spasms in the gastrointestinal tract. drugbank.compatsnap.com

Investigations in Peptic Ulcer and Gastric Hyperacidity Models

Research has explored the utility of diphemanil methylsulfate (B1228091) in the management of peptic ulcers and gastric hyperacidity. drugbank.compatsnap.comsdrugs.comndrugs.com By acting as a muscarinic receptor antagonist, it can reduce the secretion of stomach acid, a key factor in the development and aggravation of peptic ulcers. drugbank.compatsnap.com This reduction in gastric secretions is believed to promote the healing of existing ulcers. patsnap.com

Studies on Hypermotility in Gastritis and Pylorospasm

The therapeutic potential of diphemanil methylsulfate extends to conditions involving hypermotility of the gastrointestinal tract, such as in certain forms of gastritis and pylorospasm. drugbank.cominvivochem.compharmaoffer.com Its mechanism of action involves the relaxation of smooth muscle in the gut, thereby addressing the excessive muscular contractions that characterize these conditions. drugbank.compatsnap.com

Antispasmodic Effects in Gastrointestinal Tract Research

Diphemanil methylsulfate has demonstrated antispasmodic effects on the gastrointestinal tract. drugbank.compopline.org In comparative pharmacological studies, its antispasmodic activities were found to be more potent than several other agents, including prifinium (B82657) bromide, timepidium (B10763114) bromide, and butylscopolamine (B1205263) bromide, in models of stomach, jejunum, and ileum contractions. nih.gov

A study comparing various antispasmodic agents found that the anti-acetylcholine activities of HSR-902 were the most potent in isolated smooth muscle organs, including the stomach, duodenum, ileum, and colon, when compared to atropine (B194438), butylscopolamine bromide, timepidium bromide, prifinium bromide, and diphemanil methylsulfate. popline.orgnih.gov

Research on Sudomotor Dysregulation (Hyperhidrosis)

Sudomotor dysfunction, commonly known as hyperhidrosis or excessive sweating, is another area where diphemanil methylsulfate has been investigated. drugbank.comnih.gov This condition is often characterized by a central nervous system dysregulation of sweat secretion. nih.govamegroups.org

Efficacy of Topical Application in Hyperhidrosis Research

Topical application of diphemanil methylsulfate has been studied as a treatment for hyperhidrosis. drugbank.comnih.gov As an anticholinergic agent, it works by blocking the cholinergic signals to the sweat glands, thereby reducing sweat production. drugbank.com

Double-Blind Studies on Gustatory Sweating (Frey's Syndrome)

Frey's syndrome, a condition characterized by gustatory sweating, has been the focus of double-blind, placebo-controlled studies involving topical diphemanil methylsulfate. nih.govsweathelp.orgmdpi.com This syndrome can occur as a complication of parotid gland surgery. sweathelp.orgisciii.es

In a double-blind evaluation of 15 patients with severe gustatory sweating, a 2% diphemanil methylsulfate solution was compared to a placebo. nih.govsweathelp.org The study found that the active treatment provided total relief in 40% of patients and partial relief in 33.3% of patients. nih.govsweathelp.org The duration of this relief was reported to vary from 2 to 4 days. nih.govsweathelp.orgmdpi.com

Table of Research Findings for Diphemanil Methylsulfate in Frey's Syndrome

Study Design Number of Patients Intervention Comparator Key Findings Citation
Double-Blind 15 2% Diphemanil Methylsulfate Placebo 40% total relief, 33.3% partial relief. Relief lasted 2-4 days. nih.govsweathelp.orgmdpi.com

Research on Cardiac and Respiratory System Effects

Investigations in Vagal Bradycardia in Infant Populations

Diphemanil methylsulfate, an atropine-like synthetic drug, has been investigated for its utility in managing reflex symptomatic bradycardia of likely vagal origin in infants. As a quaternary ammonium (B1175870) with parasympatholytic properties, it is employed in both premature and term neonates experiencing bradycardia associated with vagal hyperreactivity.

A study involving 50 infants with a mean age of 11 months who presented with reflex symptomatic bradycardia of probable vagal origin utilized diphemanil. The efficacy of the treatment was assessed through oculo-cardiac reflex (OCR) and Holter monitoring before and three months after the initiation of the drug. While the study did not demonstrate clinical efficacy across the entire group, individual cases showed assertive success. Statistically, the data from Holter monitoring and the oculo-cardiac reflex tests showed improvement.

Another study focused on the pharmacokinetic parameters of diphemanil methylsulfate in six infants, as this data was previously only known for adults. Five of these infants, aged 35 to 109 days, and a sixth full-term infant aged 10 days, all suffering from vagal hyperreactivity, were administered a single oral dose. The findings from this research provided key pharmacokinetic data for this specific population.

A 2004 survey of French neonatal and intensive care units revealed that diphemanil methylsulfate was used in 42.1% of the 121 responding units for bradycardias related to vagal hyperreactivity. The diagnosis of vagal hyperreactivity was supported by a history of malaise (84.3%), bradycardia (94.1%), oculocardiac reflex (74.5%), and Holter monitoring (76.4%). However, the study concluded that the drug was used infrequently, partly because the efficacy of diphemanil has not been definitively validated.

Pharmacokinetic Parameters of Diphemanil Methylsulfate in Infants

Parameter Value (5 infants aged 35-109 days) Value (1 infant aged 10 days)
Mean Age 62 +/- 28 days 10 days
Mean Weight 4.3 kg 4 kg
Peak Plasma Concentration (Tmax) 3.9 +/- 2.3 hours 2.9 hours
Half-life 8.6 +/- 2.4 hours 17.2 hours

Data sourced from a study on the pharmacokinetics of diphemanil methylsulfate in infants.

Studies on Bronchodilatory Potential and Histamine-Induced Bronchoconstriction

Diphemanil methylsulfate, a quaternary ammonium anticholinergic agent, has been a subject of research for its effects on the respiratory system, particularly its bronchodilatory properties and its ability to counter histamine-induced bronchoconstriction. The compound functions primarily by acting as an antagonist to muscarinic receptors, specifically the M3 receptor, which is found in the smooth muscles of the lungs and is involved in bronchoconstriction. By blocking the action of acetylcholine at these receptors, diphemanil methylsulfate can lead to the relaxation of smooth muscle, resulting in bronchodilation.

One study investigated the effect of inhaled diphemanil methylsulfate on histamine-induced bronchoconstriction in asymptomatic individuals with asthma. This research aimed to determine the effectiveness of the inhaled form of the drug in preventing bronchospasm triggered by histamine.

A comparative study evaluated diphemanil methylsulfate against another parasympatholytic bronchodilator agent, ipratropium (B1672105) bromide. This research utilized both in vitro measurements of tension in isolated guinea-pig trachealis muscle strips and in vivo measurements of lung mechanics in anesthetized, vagotomized cats to compare the bronchodilator efficacy of the two drugs.

The mechanism of action involves the blockade of muscarinic receptors, which reduces the excitatory effects of the neurotransmitter acetylcholine. This action is beneficial in managing respiratory conditions where bronchodilation can ease breathing. In addition to its recognized antimuscarinic effects, diphemanil methylsulfate also exhibits direct smooth muscle spasmolytic activity.

Research on Diphemanil Methylsulfate's Bronchodilatory Effects

Study Type Model Focus Key Findings
Inhaled Administration Asymptomatic asthmatics Prevention of histamine-induced bronchoconstriction Investigated the protective effect of inhaled diphemanil.

Toxicological and Adverse Effect Profile Research

Research into Systemic Anticholinergic Manifestations

The systemic anticholinergic properties of Diphemanil (B1209432) methylsulfate (B1228091) are responsible for its most frequently observed side effects. orcid.org By antagonizing muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, it inhibits parasympathetic nervous system activities in various tissues throughout the body. researchgate.netdrugbank.com

Research has established that the oral and ocular side effects of Diphemanil methylsulfate are direct consequences of its anticholinergic mechanism.

Dry Mouth (Xerostomia): One of the most common effects is dry mouth. nih.gov This occurs because anticholinergic drugs inhibit the action of acetylcholine, a neurotransmitter that stimulates the salivary glands to produce saliva. nih.gov By blocking the muscarinic receptors in these glands, Diphemanil methylsulfate reduces saliva secretion. orcid.orgresearchgate.net Studies involving topical application of a 2% diphemanil methylsulfate cream noted that some patients reported dryness of the mouth, which suggests a degree of systemic absorption even from topical use. 18.102.120

Blurred Vision: Blurred vision is another well-documented side effect. nih.gov This manifestation is caused by the drug's effect on the muscles controlling the eye's pupil and lens. The anticholinergic action causes pupillary dilation (mydriasis) and paralysis of accommodation (cycloplegia), leading to difficulty focusing on near objects. nih.govresearchgate.net

The drug's influence extends to the smooth muscles of the gastrointestinal and urinary tracts.

Gastrointestinal Motility Alterations: Diphemanil methylsulfate's anticholinergic properties can slow gastrointestinal motility. nih.gov It acts as an antagonist on the M3 muscarinic receptors located in the smooth muscles of the gastrointestinal tract, which are involved in increasing intestinal motility. researchgate.net By blocking these receptors, the drug reduces the tone and propulsive movements of the digestive system, which can lead to constipation. nih.gov

Urinary Retention: The mechanism for urinary retention is similar. By blocking cholinergic stimulation of the detrusor muscle in the bladder wall, the drug can make it difficult to fully empty the bladder. nih.gov This effect is a known complication of anticholinergic medications, which can lead to discomfort and other issues. nih.govfpnotebook.com

Cardiovascular responses, particularly an increased heart rate, are known effects of Diphemanil methylsulfate.

Tachycardia: A rapid heartbeat, or tachycardia, can occur as a side effect. nih.gov This is due to the blockade of muscarinic receptors (specifically M2 receptors) in the heart's sinoatrial (SA) node, which are normally stimulated by acetylcholine from the vagus nerve to slow the heart rate. youtube.com By antagonizing this action, the drug can lead to an increase in heart rate. nih.gov Research also indicates that the risk of tachycardia can be increased when Diphemanil methylsulfate is combined with other drugs that have similar effects. researchgate.net

While Diphemanil methylsulfate is a quaternary ammonium (B1175870) compound, which generally limits its ability to cross the blood-brain barrier, central nervous system (CNS) effects have been reported.

Dizziness, Confusion, and Hallucinations: Effects such as dizziness, confusion, and hallucinations have been noted, particularly in elderly patients who may be more susceptible. nih.gov Dizziness can manifest as lightheadedness, and it is advised to move slowly from sitting to standing to minimize this effect. nih.gov The precise mechanism for these CNS effects in a quaternary amine is less direct than for tertiary amines that readily enter the brain, but they can still occur. nih.gov

Systemic Anticholinergic Manifestations of Diphemanil Methylsulfate

Effect Category Specific Manifestation Underlying Mechanism Relevant Tissues/Receptors
Ocular/Oral Blurred Vision Antagonism of muscarinic receptors leading to pupil dilation and paralysis of accommodation. Ciliary muscle and iris sphincter (M3 Receptors)
Dry Mouth Inhibition of acetylcholine-stimulated saliva production. Salivary Glands (M3 Receptors)
Gastrointestinal Constipation Reduction of smooth muscle tone and propulsive movements in the GI tract. GI Tract Smooth Muscle (M3 Receptors)
Urinary Urinary Retention Inhibition of bladder detrusor muscle contraction. Bladder Detrusor Muscle (M3 Receptors)
Cardiovascular Tachycardia Blockade of vagal nerve's slowing effect on the heart's pacemaker. Sinoatrial (SA) Node (M2 Receptors)
Central Nervous Dizziness, Confusion Central anticholinergic effects, potentially from limited CNS penetration. Central Nervous System

Cardiotoxicity Research

Beyond the more common anticholinergic effects, research has delved into the specific cardiotoxic potential of Diphemanil methylsulfate, focusing on its electrophysiological impact on the heart.

Concerns about serious cardiac side effects, particularly in neonates and premature infants, prompted specific electrophysiological research. researchgate.netnih.govresearchgate.net

An in-vitro study was conducted to understand the arrhythmogenic potential of Diphemanil methylsulfate by examining its effects on rabbit Purkinje fibers. nih.govresearchgate.net The research yielded several key findings:

The compound demonstrated a distinct Class III antiarrhythmic type of action. nih.gov This is characterized by a prolongation of the action potential duration (APD).

This prolongation of the APD was found to be concentration-dependent and showed an inverse frequency dependency, meaning the effect was more pronounced at slower heart rates. nih.gov

At a low stimulation frequency of 0.2 Hz, the study observed the development of early afterdepolarizations (EADs) and induced activity in a significant portion of the fibers tested, particularly at higher concentrations (10 µM and 30 µM). nih.gov

These electrophysiological findings—specifically the prolongation of the action potential and the induction of EADs—are consistent with the clinical observation of QT interval prolongation on an electrocardiogram and the potential for life-threatening arrhythmias like Torsades de Pointes. nih.gov The QT interval represents the time it takes for the heart's ventricles to depolarize and repolarize; its prolongation is a known risk factor for ventricular arrhythmias.

Electrophysiological Study of Diphemanil Methylsulfate on Rabbit Purkinje Fibers

Parameter Observation Implication
Mechanism of Action Class III antiarrhythmic type action. nih.gov Prolongation of the cardiac action potential duration.
Dose-Response Concentration-dependent prolongation of APD. nih.gov Higher concentrations lead to a greater effect.
Frequency Dependence Inverse frequency dependency. nih.gov The effect is more significant at slower heart rates.
Arrhythmogenic Potential Observation of early afterdepolarizations (EADs) and induced activity at low frequency. nih.gov A cellular mechanism for triggering arrhythmias.
Clinical Correlation Results are compatible with QT interval prolongation and Torsades de Pointes. nih.gov Provides a scientific basis for observed cardiac side effects.

Age-Dependent Variability in Adverse Effect Incidence and Severity in Research Populations

The incidence and severity of adverse effects associated with diphemanil methylsulfate appear to vary significantly with age, with research highlighting particular sensitivities in the youngest and oldest patient populations.

The most pronounced and severe adverse effects have been reported in premature infants and neonates. nih.gov This population is susceptible to serious cardiac side effects, including bradycardia and atrioventricular block, as detailed in the preceding section. nih.govresearchgate.net The developing physiological systems in premature infants may contribute to this heightened risk. nih.govresearchgate.net A French survey of neonatal units in 2004 indicated that the drug was used infrequently, partly due to concerns about atropinic side effects in this vulnerable group. researchgate.net

Conversely, elderly patients are also noted to be more susceptible to certain adverse effects of anticholinergic drugs like diphemanil methylsulfate. patsnap.compatsnap.com While the severe cardiac events seen in neonates are not the primary concern in the elderly, this group may experience an increased risk of dizziness, lightheadedness, confusion, and hallucinations. patsnap.compatsnap.com These central nervous system effects are particularly concerning in older adults as they can increase the risk of falls and related injuries. patsnap.com

In contrast, studies involving a broader adult population for non-systemic uses, such as topical application for gustatory sweating, have reported minimal side effects, with dry mouth being the most common. This suggests that the method of administration and the patient's age are critical factors in the toxicological profile of the compound.

Table 2: Observed Age-Dependent Adverse Effects of Diphemanil Methylsulfate in Research

Age GroupPrimary Adverse Effects Noted in ResearchResearch ContextCitation
Premature Infants / Neonates• Atrioventricular (AV) block• Bradycardia• QT prolongationTreatment for bradycardia and vagal hyperreflectivity. nih.govresearchgate.netnih.gov
Infants (Mean age: 11 months)Generally good tolerance reported in one study of 50 infants.Treatment for reflex symptomatic bradycardia. nih.gov
AdultsDry mouth (xerostomia).Topical treatment for gustatory sweating.
ElderlyIncreased susceptibility to:• Dizziness• Lightheadedness• Confusion• HallucinationsGeneral caution for anticholinergic drugs in this population. patsnap.compatsnap.com

Pharmacological Interactions and Polypharmacy Research

Research on Interactions with Other Anticholinergic Agents

The concurrent use of diphemanil (B1209432) methylsulfate (B1228091) with other agents possessing anticholinergic properties can lead to an amplification of these effects. This is known as an additive pharmacodynamic interaction, where the combined effect of the drugs is the sum of their individual effects. Such interactions can increase the incidence and severity of typical anticholinergic adverse effects. fda.gov Research and drug interaction databases have identified several substances that may have their anticholinergic activities increased when used in combination with diphemanil methylsulfate. drugbank.com These additive effects can result in conditions such as excessive dry mouth (xerostomia), blurred vision, constipation, or urinary retention. fda.gov

Interacting AgentPotential Outcome of Interaction
Cetirizine May increase the anticholinergic activities of Cetirizine. drugbank.com
Loratadine May increase the anticholinergic activities of Loratadine. drugbank.com
Levocetirizine May increase the anticholinergic activities of Levocetirizine. drugbank.com
Chlorphenoxamine The risk or severity of adverse effects can be increased when combined. drugbank.com
Chlorpromazine The risk or severity of adverse effects can be increased when combined. drugbank.com
Chlorprothixene The risk or severity of adverse effects can be increased when combined. drugbank.com

This table is based on documented potential interactions and is not exhaustive.

Studies on Modulators of Diphemanil Methylsulfate Metabolism (e.g., Cytochrome P450 Enzymes)

Detailed information regarding the specific metabolic pathways of diphemanil methylsulfate is not extensively documented in scientific literature. drugbank.com However, the Cytochrome P450 (CYP) enzyme system is a critical pathway for the metabolism of a vast number of pharmaceuticals. nih.govmdpi.com These enzymes, located primarily in the liver, are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, or hydrolysis to make compounds more water-soluble for excretion. nih.gov

In humans, CYP enzymes are responsible for approximately 75% of drug metabolism. nih.gov The activity of these enzymes can be influenced by other drugs, leading to significant drug-drug interactions. mdpi.com

CYP Inhibition : When a drug inhibits a specific CYP enzyme, it can slow the metabolism of other drugs that rely on that enzyme, potentially leading to increased plasma concentrations and a higher risk of toxicity. nih.gov

CYP Induction : Conversely, a drug that induces a CYP enzyme can accelerate the metabolism of other drugs, potentially reducing their therapeutic efficacy. nih.gov

While specific studies identifying which CYP isozymes (e.g., CYP3A4, CYP2D6) metabolize diphemanil methylsulfate are lacking, its potential to be a substrate, inhibitor, or inducer of this system remains a theoretical possibility. Any co-administered drug known to be a potent modulator of CYP enzymes could therefore theoretically alter the pharmacokinetics of diphemanil methylsulfate, though this has not been experimentally verified.

Investigations into Effects on Neuromuscular Blocking Agents

Neuromuscular blocking agents (NMBAs) are used to induce muscle paralysis by acting at the neuromuscular junction, where they interfere with the neurotransmitter acetylcholine (B1216132). mdpi.commhmedical.com Given that diphemanil methylsulfate is an anticholinergic agent, there is a pharmacological basis for potential interactions with NMBAs. By blocking muscarinic acetylcholine receptors, anticholinergics can alter the cholinergic environment at the neuromuscular junction, which could theoretically modify the effects of NMBAs.

One documented interaction suggests that the risk or severity of adverse effects can be increased when diphemanil methylsulfate is combined with the nondepolarizing neuromuscular blocker cisatracurium. drugbank.com The mechanisms for such interactions are complex; for instance, other substances like aminoglycosides and inhaled anesthetic agents are known to potentiate neuromuscular blockade. nih.govopenanesthesia.org While specific clinical research on diphemanil's interaction with a broad range of NMBAs is limited, the potential for pharmacodynamic synergy or antagonism necessitates caution.

Research on Interactions Affecting Cardiovascular Parameters (e.g., Tachycardia)

Diphemanil methylsulfate has been the subject of research regarding its effects on cardiovascular parameters, particularly its potential to induce arrhythmias. nih.gov An in-vitro electrophysiological study on rabbit Purkinje fibers demonstrated that diphemanil methylsulfate has a Class III antiarrhythmic-type action, characterized by a concentration-dependent prolongation of the action potential duration. nih.gov This effect was more pronounced at lower stimulation frequencies. nih.gov

At higher concentrations, these electrophysiological changes led to arrhythmogenic events. nih.gov These findings are consistent with clinical observations of QT interval prolongation and torsades de pointes, a specific type of ventricular tachycardia. nih.gov

ConcentrationStimulation FrequencyObservation
10 µM0.2 HzEarly afterdepolarizations and triggered activity observed in 3 out of 8 fibers. nih.gov
30 µM0.2 HzEarly afterdepolarizations and triggered activity observed in 8 out of 8 fibers. nih.gov

Furthermore, due to its anticholinergic properties which can include increasing heart rate, diphemanil methylsulfate may interact with other drugs that also have the potential to cause tachycardia. drugbank.com

Interacting AgentPotential Cardiovascular Outcome
Chlorphentermine The risk or severity of Tachycardia can be increased. drugbank.com
Cilostazol The risk or severity of Tachycardia can be increased. drugbank.com
Lamotrigine The risk or severity of Tachycardia can be increased. drugbank.com
Lisdexamfetamine The risk or severity of Tachycardia can be increased. drugbank.com
Lofexidine The risk or severity of Tachycardia can be increased. drugbank.com

This table is based on documented potential interactions and is not exhaustive.

Advanced Research Methodologies and Analytical Techniques for Diphemanil Methylsulfate

Quantitative Determination Methods in Biological Matrices (Plasma, Urine)

Accurate measurement of Diphemanil (B1209432) methylsulfate (B1228091) in biological fluids like plasma and urine is fundamental for pharmacokinetic and metabolic studies. Several advanced chromatographic techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of Diphemanil methylsulfate. A normal-phase, isocratic liquid chromatographic method has been specifically developed for the determination of the compound in bulk drug substances and pharmaceutical formulations. nih.govresearchgate.net This method has undergone complete validation and its robustness has been studied to ensure reliable and reproducible results. nih.gov HPLC is not only used for quantifying the primary compound but also for detecting and quantifying its impurities. nih.govresearchgate.net

HPLC Method Parameters for Diphemanil Methylsulfate Analysis
Technique Normal-Phase, Isocratic High-Performance Liquid Chromatography
Application Quantitative determination in bulk drugs and pharmaceutical forms. nih.gov
Validation Method has been fully validated for reliability and reproducibility. nih.gov
Robustness Robustness of the method has been formally studied. nih.gov

For highly sensitive and specific quantification of Diphemanil methylsulfate in human plasma, a method combining high-performance liquid chromatography with positive ionisation-tandem mass spectrometry (ESI-MS/MS) has been established. researchgate.netfda.gov This protocol allows for the determination of low-level concentrations of the analyte, which is critical for monitoring residual drug levels. researchgate.netfda.gov

The procedure involves a straightforward single-step deproteinization of the plasma sample with acetonitrile. researchgate.net An internal standard, 4-diphemanylmethylene,1-methylpiperidine, is used to ensure accuracy. researchgate.netfda.gov The analysis is performed in the multiple reactional monitoring (MRM) mode, which enhances specificity by monitoring unique mass transitions for Diphemanil methylsulfate (m/z 278>262) and the internal standard (m/z 263>247). researchgate.net

Chromatographic separation is achieved on a Zorbax C18 reversed-phase column using an isocratic mobile phase consisting of 10⁻³M ammonium (B1175870) acetate (B1210297) and 10⁻³M hexafluorobutyric acid, adjusted to a pH of 7.0, with an acetonitrile/ammoniac mixture (40/60, v/v). researchgate.net The total run time for each analysis is approximately 10 minutes. researchgate.net This method demonstrates excellent linearity over a concentration range of 0.5 to 50.0 ng/mL and has a limit of quantification of 0.15 ng/mL. researchgate.netfda.gov

LC-MS/MS Protocol Summary
Instrumentation HPLC with Positive Ionisation-Tandem Mass Spectrometry (ESI-MS/MS). researchgate.net
Sample Preparation Single-step deproteinization with acetonitrile. researchgate.net
Internal Standard 4-diphemanylmethylene,1-methylpiperidine. researchgate.netfda.gov
Acquisition Mode Multiple Reactional Monitoring (MRM). researchgate.net
Mass Transitions DMS: m/z 278>262; Internal Standard: m/z 263>247. researchgate.net
Column Zorbax C18 reversed-phase. researchgate.net
Linear Range 0.5-50.0 ng/mL. researchgate.net
Limit of Quantification 0.15 ng/mL. researchgate.netfda.gov
Mean Recovery 94-104% for Diphemanil methylsulfate. researchgate.net
Intra-assay Precision 4.6-8.4%. researchgate.net
Inter-assay Precision 2.9-10.6%. researchgate.net

Gas-exchange chromatography has been utilized to measure the plasma concentrations of Diphemanil methylsulfate, particularly in pharmacokinetic studies involving infants. nih.govpharmaffiliates.com This method was employed to determine key pharmacokinetic parameters following oral administration of the drug. nih.gov Studies using this technique found that the peak plasma concentration in infants occurred between 2.9 and 8 hours, with a half-life of 8.6 +/- 2.4 hours. nih.govpharmaffiliates.com The high renal clearance observed in these studies suggests that the drug is excreted through both glomerular filtration and tubular secretion. nih.gov While the application of gas-exchange chromatography for this purpose is documented, specific details of the analytical protocols are not extensively described in the cited literature. nih.govpharmaffiliates.com

Stability Studies in Pharmaceutical Formulations for Research Purposes

Investigating the stability of Diphemanil methylsulfate in its final dosage forms is crucial for ensuring its integrity over time. Stability studies have been conducted on 2 mg and 10 mg tablets under various storage conditions. nih.govresearchgate.net These studies are essential for establishing appropriate storage guidelines and shelf-life for the pharmaceutical product.

The stability was assessed under both long-term (25°C) and accelerated (40°C) storage conditions. nih.gov The findings indicate that the tablets remained stable over the 18-month study period at 25°C. However, under accelerated conditions of 40°C, degradation was observed. Over a 6-month period, the 2 mg tablets showed up to 5% degradation, while the 10 mg tablets showed up to 10% degradation. nih.govresearchgate.net These results were obtained using a stability-indicating HPLC method.

| Stability Study Findings for Diphemanil Methylsulfate Tablets | | | :--- | :--- | :--- | | Condition | Duration | Observed Degradation | | Long-term (25°C) | 18 months | Samples found to be stable. | | Accelerated (40°C) | 6 months | Up to 5% (2 mg tablets). nih.gov | | Accelerated (40°C) | 6 months | Up to 10% (10 mg tablets). nih.gov |

Characterization of Impurities and Degradation Products in Research Samples

The identification and quantification of impurities and degradation products are critical components of pharmaceutical analysis. A normal-phase, isocratic liquid chromatographic method was developed not only for the quantification of Diphemanil methylsulfate but also for its impurities. nih.gov

In research samples, two specific impurities, designated as Impurity 1 and Impurity 2, have been identified. nih.govresearchgate.net The analytical method developed was sensitive enough to detect and quantify these substances at very low levels. The limit of detection (LOD) for Impurity 1 was found to be 11 ng/mL, and for Impurity 2, it was 46 ng/mL. nih.govresearchgate.net The limit of quantitation (LOQ) for these impurities was established at 49 ng/mL and 139 ng/mL, respectively. nih.govresearchgate.net The structural characterization of these specific impurities is not detailed in the referenced literature.

| Impurity Analysis Data | | | :--- | :--- | :--- | | Impurity | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | | Impurity 1 | 11 ng/mL nih.gov | 49 ng/mL nih.gov | | Impurity 2 | 46 ng/mL nih.gov | 139 ng/mL nih.gov |


Emerging Research Areas and Future Directions for Diphemanil Methylsulfate Studies

Investigation of Novel Receptor Interactions Beyond M3 (e.g., Sigma Ligands)

While the primary mechanism of diphemanil (B1209432) methylsulfate (B1228091) is the blockade of M3 muscarinic receptors, emerging research suggests its pharmacological profile may be more complex. drugbank.commedchemexpress.com Studies are beginning to explore its interactions with other receptor systems, which could unveil new therapeutic possibilities.

One area of interest is the potential interaction of diphemanil methylsulfate with sigma receptors. Although direct, conclusive evidence is still developing, some biochemical explorations have predicted that diphemanil methylsulfate may possess δ-opioid activity. This prediction opens up avenues for investigating its potential role as a sigma ligand. Sigma receptors are a unique class of proteins found throughout the central nervous system and in peripheral tissues, and their modulation has been implicated in a variety of conditions, including neurological disorders and pain. Further research is warranted to elucidate the binding affinity and functional activity of diphemanil methylsulfate at sigma receptors, which could redefine its therapeutic landscape.

Potential for Drug Repurposing and New Therapeutic Indications Research

The concept of drug repurposing, or finding new uses for existing drugs, is a significant area of pharmaceutical research. justia.com Diphemanil methylsulfate, with its established safety profile, is a candidate for such investigations. patsnap.com Its anticholinergic and potential neuromodulatory effects suggest it could be beneficial in conditions beyond its original indications for peptic ulcers and hyperhidrosis. drugbank.compatsnap.com

For instance, computational models have linked diphemanil methylsulfate to potential efficacy in conditions like hay fever and bipolar affective disorder. scispace.com While these findings are preliminary and require clinical validation, they highlight the potential for repurposing. Additionally, its antispasmodic properties could be explored for other gastrointestinal motility disorders. patsnap.com The exploration of diphemanil methylsulfate in compound libraries for drug repurposing further underscores the scientific interest in its broader therapeutic potential. medchemexpress.com

Development of Enhanced Delivery Systems for Research Applications (e.g., improved skin penetration)

The effectiveness of topical drug delivery is often limited by the barrier function of the skin. ijpras.com For diphemanil methylsulfate, which has been used topically to treat localized hyperhidrosis and Frey's syndrome, enhancing its skin penetration is a key area of research. sweathelp.orgsweathelp.org

Studies have shown that the vehicle used for topical application significantly impacts the drug's efficacy. For example, it was noted that a simple distilled water base might not allow for optimal penetration of diphemanil methylsulfate, particularly in hairy areas. sweathelp.org To address this, research is underway to develop new formulations that include penetration enhancers. sweathelp.org

Table 1: Potential Penetration Enhancers for Topical Formulations

Enhancer Proposed Mechanism of Action Reference
Propylene (B89431) Glycol Acts as a solvent and humectant, potentially altering the skin barrier. sweathelp.org
Ethyl Alcohol Can increase the solubility of the drug and disrupt the stratum corneum. sweathelp.org

These advanced delivery systems, such as microemulsions and the inclusion of chemical enhancers, aim to increase the local concentration of diphemanil methylsulfate at the target site, thereby improving its therapeutic effect while minimizing potential systemic absorption. ijpras.comresearchgate.net

Pharmacogenomic Research Related to Individual Response and Adverse Effects

Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. uchile.cl This field holds significant promise for personalizing medicine and optimizing therapeutic outcomes. For diphemanil methylsulfate, pharmacogenomic research is still in its nascent stages.

Comparative Efficacy and Safety Research with Newer Anticholinergic Agents in Specific Conditions

The landscape of anticholinergic medications is continually evolving, with newer agents being developed. nih.gov To establish the ongoing relevance of diphemanil methylsulfate, comparative efficacy and safety studies against these newer drugs are crucial.

For conditions like hyperhidrosis, newer topical anticholinergics such as glycopyrrolate (B1671915) and sofpironium bromide are being investigated and used. nih.govmedrxiv.org A study comparing 2% diphemanil methylsulfate cream to a placebo for Frey's syndrome showed it provided complete or partial relief in a significant number of patients. sweathelp.org While this demonstrates its efficacy, direct comparisons with newer agents would provide a clearer picture of its relative benefits and drawbacks.

Table 2: Anticholinergic Agents for Hyperhidrosis

Agent Route of Administration Notable Research Findings Reference
Diphemanil Methylsulfate Topical/Oral Effective in Frey's syndrome and hyperhidrosis. sweathelp.orgnih.govmdpi.com
Glycopyrrolate Topical/Oral Shown to be effective for axillary and facial hyperhidrosis. sweathelp.orgnih.gov
Oxybutynin Oral Effective for palmar, axillary, and plantar hyperhidrosis. nih.gov
Sofpironium Bromide Topical Under investigation for hyperhidrosis. nih.govmedrxiv.org

Future research should focus on well-designed, head-to-head clinical trials to compare the efficacy, duration of action, and side-effect profiles of diphemanil methylsulfate with these newer anticholinergics in specific patient populations. This will help to define its place in the modern therapeutic armamentarium.

Q & A

Q. What are the established synthetic pathways for Diphemanil methylsulfate, and how can reaction conditions be optimized?

Diphemanil methylsulfate is synthesized via Grignardization of methyl N-methyl isonipecoate with phenyl magnesium bromide, followed by dehydration of the intermediate to form the diphemanil base. Quaternization with dimethyl sulfate in benzene yields the final compound . To optimize synthesis, researchers should focus on controlling reaction temperatures, solvent purity (e.g., anhydrous benzene), and stoichiometric ratios of dimethyl sulfate during quaternization. Monitoring pH and using catalysts like polyethylene glycol derivatives (as seen in dimethyl sulfate-mediated methylations) may enhance yield .

Q. How can receptor-binding assays be designed to evaluate Diphemanil methylsulfate's selectivity for muscarinic acetylcholine receptors (mAChRs)?

Radioligand displacement assays using tritiated antagonists (e.g., [³H]-N-methylscopolamine) are standard. For M3 receptor specificity, use cell lines transfected with human M3 receptors and compare IC₅₀ values against other subtypes (M1, M2). Include positive controls (e.g., atropine) and validate via functional assays (e.g., calcium flux in M3-expressing HEK293 cells) . Data normalization to receptor density and correction for non-specific binding are critical .

Q. What in vivo models are appropriate for studying Diphemanil methylsulfate's anticholinergic effects on gastric motility?

Rodent models (e.g., rat pyloric ligation or gastric emptying assays) are widely used. Measure outcomes like gastric acid secretion (pHmetry) and motility (via charcoal meal transit). Dose-response studies (oral administration: 100 mg/kg initial dose, adjusted based on bioavailability) should account for its slow absorption (Tₘₐₓ ≈ 2–4 hours) and 8.35-hour half-life . Include control groups treated with atropine to benchmark efficacy .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on Diphemanil methylsulfate's efficacy in hyperhidrosis studies?

Clinical trials report variable outcomes (e.g., 33.3% partial relief vs. 40% total relief in gustatory hyperhidrosis) . Methodological factors to analyze include:

  • Dosage variability : Adjust for individual differences in bioavailability (15–25%) .
  • Endpoint definitions : Standardize sweat production metrics (e.g., gravimetric analysis vs. subjective reporting).
  • Cohort stratification : Subdivide by hyperhidrosis subtype (axillary, palmar, or Frey’s syndrome) and severity . Meta-analyses with pooled data and sensitivity testing for confounding variables (e.g., concurrent medications) are recommended.

Q. What experimental strategies can identify off-target receptor interactions, such as δ-opioid activity, for Diphemanil methylsulfate?

Computational ligand-similarity algorithms (e.g., similarity ensemble approach) predict off-target binding . Validate via:

  • Radioligand competition assays : Test displacement of [³H]-naltrindole (δ-opioid antagonist) in neuronal cell lines.
  • Functional assays : Measure cAMP inhibition in δ-opioid receptor-transfected CHO cells . Dose-response curves (1 nM–10 µM) and selectivity indices (vs. mAChRs) are critical to distinguish primary vs. secondary effects.

Q. How can formulation strategies improve Diphemanil methylsulfate's low oral bioavailability (15–25%) for preclinical testing?

  • Nanoparticle encapsulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles to enhance solubility and intestinal absorption .
  • Prodrug derivatization : Modify the quaternary ammonium group to a tertiary amine for passive diffusion, with enzymatic reconversion in vivo.
  • Permeation enhancers : Co-administer with sodium caprate to transiently open tight junctions . Validate via pharmacokinetic studies in rodents, comparing AUC and Cₘₐₓ of modified vs. standard formulations.

Methodological Considerations

Q. What safety protocols are essential when handling dimethyl sulfate, a key reagent in Diphemanil methylsulfate synthesis?

  • Engineering controls : Use fume hoods with ≥100 ft/min face velocity and closed-system reactors .
  • Personal protective equipment (PPE) : Wear Neoprene/Viton gloves and Tychem® suits to prevent permeation .
  • Emergency measures : Install eyewash stations and neutralize spills with 10% sodium bicarbonate . Monitor airborne concentrations via NIOSH Method 1004 and ensure OSHA PEL compliance (0.1 ppm) .

Q. How should researchers address batch-to-batch variability in Diphemanil methylsulfate's purity (>98%) for cell culture studies?

  • Pre-treatment : Filter-sterilize (0.22 µm) and lyophilize to remove endotoxins .
  • Quality control : Use HPLC-UV (λ = 254 nm) with a C18 column to verify purity. Accept thresholds: ≤1% impurities, ≤0.5% water content .
  • Bioactivity validation : Confirm receptor-binding potency (IC₅₀ ≤ 10 nM for M3) in each batch via competitive assays .

Data Analysis and Reporting

Q. What statistical approaches are robust for analyzing dose-dependent anticholinergic effects in heterogeneous cohorts?

  • Mixed-effects models : Account for inter-individual variability in bioavailability and receptor density.
  • ANCOVA : Adjust for covariates like age, body weight, and baseline sweat rates .
  • Non-linear regression : Fit dose-response curves using the Hill equation to estimate EC₅₀ and efficacy ceilings .

Q. How can researchers ensure reproducibility when documenting Diphemanil methylsulfate's pharmacokinetic parameters?

  • Metadata standardization : Report animal strain, fasting status, and administration route (oral vs. intravenous) .
  • Analytical validation : Use LC-MS/MS for plasma concentration measurements, with deuterated internal standards .
  • Open data practices : Share raw pharmacokinetic traces and modeling scripts via repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphemanil methyl sulfate
Reactant of Route 2
Reactant of Route 2
Diphemanil methyl sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.